3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(4-ethylphenyl)propanamide
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Overview
Description
The compound “3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(4-ethylphenyl)propanamide” is a derivative of thieno[2,3-d]pyrimidin . It is part of a series of compounds synthesized and characterized using spectral data i.e., IR, 1 H-, 13 C-NMR, Mass and CHN elemental analyses .
Synthesis Analysis
The synthesis of this compound involves the Gewald reaction, which is a powerful tool for the synthesis of 2-aminothiophenes . The reaction uses cyclohexanone as a starting material .Molecular Structure Analysis
The molecular structure of this compound was confirmed using various spectral data, including IR, 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis
The compound is part of a series of 3-substituted-7-methyl-5,6,7,8-tetrahydropyrido[4′,3′:4,5] thieno[2,3-d]pyrimidin-4(3H)-one derivatives . These compounds were evaluated for their antibacterial activity against various strains of bacteria .Scientific Research Applications
Antimicrobial and Antifungal Applications
- The compound has been explored for its antimicrobial properties, showing moderate activity against certain strains. This exploration includes the synthesis of related derivatives that incorporate the pyrimidine ring, which are evaluated for their antimicrobial efficacy (Farag, Kheder, & Mabkhot, 2009).
- Additionally, some derivatives synthesized from this compound have shown promising fungicidal activities against pathogens like Rhizoctonia solani and Botrytis cinerea at certain dosages, indicating its potential in agricultural applications (Liu & He, 2012).
Anticancer Research
- In the realm of anticancer research, derivatives of this compound have been synthesized and tested in vitro against cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer), showing interesting antiproliferative potential with IC50 values ranging from 23.2 to 95.9 µM. Some derivatives were specifically designed to induce apoptosis in cancer cells, highlighting the compound's relevance in developing new therapeutic agents (Gad et al., 2020).
Synthesis and Chemical Properties
- The compound and its derivatives are part of a broader chemical exploration involving the synthesis of heterocyclic compounds. These synthetic routes often aim to enhance certain chemical properties such as reactivity or stability, making the compound a valuable tool in organic chemistry research. For instance, innovative synthesis methods have been developed to create novel thieno[2,3-d]pyrimidinone derivatives, which serve as key intermediates in producing various biologically active molecules (Kanno et al., 1991).
Herbicidal and Insecticidal Potentials
- Research into the compound's derivatives has also explored their potential as herbicides and insecticides. Specific modifications to the chemical structure have been shown to exhibit selective activity against agricultural pests, offering a pathway to developing new, more effective agrochemicals (Liu & Shi, 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-N-(4-ethylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O2S/c1-5-15-6-9-17(10-7-15)26-21(29)13-12-20-27-23(30)22-18-11-8-16(25(2,3)4)14-19(18)31-24(22)28-20/h6-7,9-10,16H,5,8,11-14H2,1-4H3,(H,26,29)(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIBGXWJTZLLNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCC2=NC3=C(C4=C(S3)CC(CC4)C(C)(C)C)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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